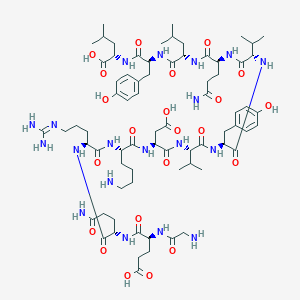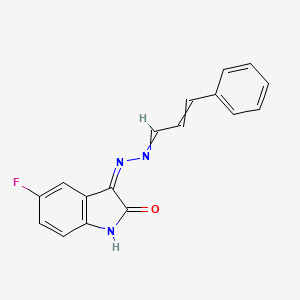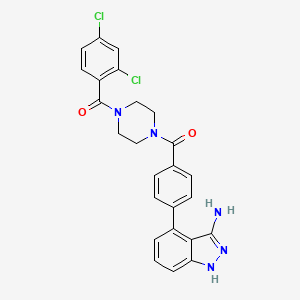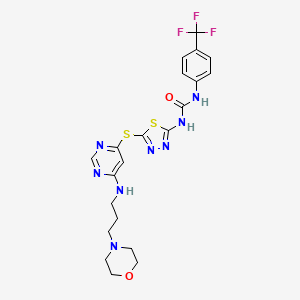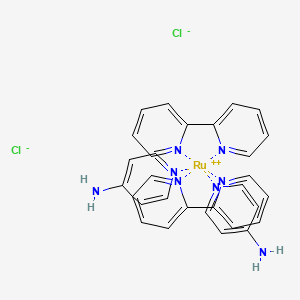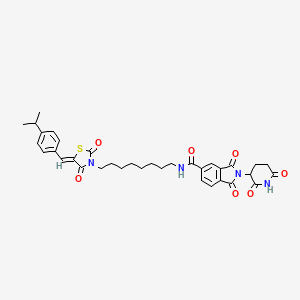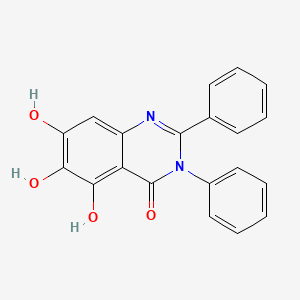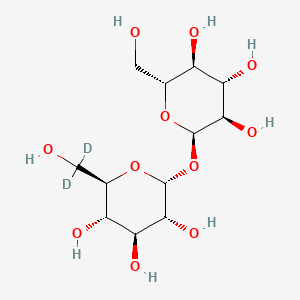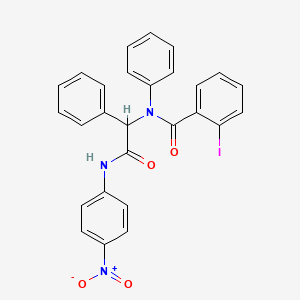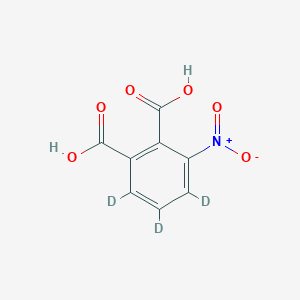
3-Nitrophthalic-D3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 3120-d3: m-Nitrophthalic acid-d3 or o-Nitrophthalic acid-d3 , is a deuterium-labeled derivative of NSC 3120. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 3120-d3 involves the deuteration of NSC 3120. Deuteration can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas (D2) or deuterated solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired level of deuteration and the starting material .
Industrial Production Methods: Industrial production of NSC 3120-d3 typically involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized reactors and catalysts to facilitate the exchange of hydrogen with deuterium. The final product is then purified through techniques such as crystallization or chromatography to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: NSC 3120-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group in NSC 3120-d3 can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The aromatic ring in NSC 3120-d3 can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
NSC 3120-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotopic label.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Wirkmechanismus
The mechanism of action of NSC 3120-d3 is primarily related to its role as a tracer in scientific studies. The deuterium label allows researchers to track the compound’s behavior in various systems without altering its chemical properties significantly. This makes it an invaluable tool for studying the pharmacokinetics and metabolic pathways of drugs. The molecular targets and pathways involved depend on the specific application and the system being studied .
Vergleich Mit ähnlichen Verbindungen
NSC 3120: The non-deuterated form of NSC 3120-d3.
m-Nitrophthalic acid: A similar compound without deuterium labeling.
o-Nitrophthalic acid: Another isomer of nitrophthalic acid without deuterium labeling.
Comparison: NSC 3120-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes NSC 3120-d3 more suitable for certain applications compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C8H5NO6 |
|---|---|
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
3,4,5-trideuterio-6-nitrophthalic acid |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)/i1D,2D,3D |
InChI-Schlüssel |
KFIRODWJCYBBHY-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])C(=O)O)C(=O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


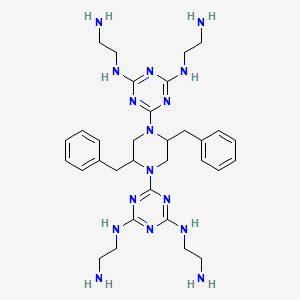
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
